Quinestradol

urogenital pharmacology tissue-selective estrogen endometrial safety

Quinestradol (INN, BAN; also known as quinestradiol, estriol 3-cyclopentyl ether [E3CPE]) is a synthetic estrogen and estrogen ether derived from estriol. It is the 3-cyclopentyl ether of estriol and functions as an estrogen receptor agonist.

Molecular Formula C23H32O3
Molecular Weight 356.5 g/mol
CAS No. 1169-79-5
Cat. No. B1678684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinestradol
CAS1169-79-5
SynonymsQuinestradol;  Colpovis;  Colpovister;  Pentovis
Molecular FormulaC23H32O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5CCCC5
InChIInChI=1S/C23H32O3/c1-23-11-10-18-17-9-7-16(26-15-4-2-3-5-15)12-14(17)6-8-19(18)20(23)13-21(24)22(23)25/h7,9,12,15,18-22,24-25H,2-6,8,10-11,13H2,1H3/t18-,19-,20+,21-,22+,23+/m1/s1
InChIKeyODYKCPYPRCJXLY-PZORDLPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinestradol (CAS 1169-79-5) Procurement Guide: Synthetic Estriol 3-Cyclopentyl Ether for Targeted Urogenital Research


Quinestradol (INN, BAN; also known as quinestradiol, estriol 3-cyclopentyl ether [E3CPE]) is a synthetic estrogen and estrogen ether derived from estriol [1]. It is the 3-cyclopentyl ether of estriol and functions as an estrogen receptor agonist [2]. Quinestradol was formerly marketed under brand names including Colpovis, Colpovister, and Pentovis for the treatment of vulvo-vaginal symptoms and stress urinary incontinence in postmenopausal women, but is no longer commercially available as a pharmaceutical product [1][3]. Its molecular formula is C23H32O3 with a molecular mass of 356.50 g/mol [4], and it exists as a crystalline solid with a melting point of 98–100°C .

Why Estriol, Estradiol, or Other Estrogen Ethers Cannot Replace Quinestradol in Targeted Urogenital Studies


Generic substitution with estriol, estradiol, or other estrogen ethers (e.g., quinestrol, nilestriol) fails to replicate quinestradol's distinct pharmacological profile. The critical differentiator is its documented tissue-selective action confined to the lower female genital tract—cervix, vagina, vulva, trigone of the bladder, and dorsal urethra—without stimulating the endometrium [1][2]. This property avoids the undesirable uterine bleeding frequently caused by conventional estrogens such as estradiol and conjugated estrogens in postmenopausal women [1][3]. In preclinical models, estriol (the parent compound) induced uterine withdrawal bleeding whereas quinestradol did not, confirming that the 3-cyclopentyl ether modification fundamentally alters the compound's tissue-targeting behaviour [4]. Furthermore, the uterotrophic potency of quinestradol (E3CPE) sits between estriol and estradiol on the dose–response curve, meaning neither estriol (too weak) nor estradiol (too potent and non-selective) can substitute for quinestradol's intermediate and tissue-biased estrogenic activity in experimental settings [5].

Quinestradol (CAS 1169-79-5) Head-to-Head Evidence Guide: Quantitative Differentiation from Estriol, Estradiol, and Estrogen Ethers


Tissue-Selective Action: Absence of Endometrial Stimulation Contrasted with Estriol and Conventional Estrogens

In a clinical study by Musiani (1972), quinestradol demonstrated a selective action on the lower female genital tract, trigone of the bladder, and dorsal urethra, without the endometrial stimulation that limits conventional estrogen use. The study reported that treatment with quinestradol 2 mg daily by mouth for cycles of 20 days gave complete relief of stress incontinence in approximately one-third of patients, while avoiding the undesirable uterine bleeding that frequently follows estradiol or conjugated estrogen administration [1]. In a preclinical head-to-head comparison, Eckstein et al. (1967) showed that daily oral administration of 0.1–0.5 mg quinestradol for 14 days to spayed monkeys induced no uterine withdrawal bleeding, whereas estriol given at a comparable daily dosage of 0.82 mg induced withdrawal bleeding in one monkey. The authors explicitly noted this was 'in marked contrast' to findings in women, where quinestradol acts only on the lower genital tract and does not cause uterine withdrawal bleeding [2]. Judge (1969) further confirmed that quinestradol 'differs from the more commonly used oestrogens by acting selectively on the cervix, vagina and vulva; it has no action on the endometrium' [3].

urogenital pharmacology tissue-selective estrogen endometrial safety

Uterotrophic Potency Ranking: Quinestradol (E3CPE) Positioned Between Estriol and Estradiol in 3-Day Rat Uterotrophic Assays

Lan and Katzenellenbogen (1976) conducted 3-day uterotrophic dose–response assays in rats comparing estriol (E3), estriol 3-cyclopentyl ether (E3CPE = quinestradol), 17α-ethynyl estriol (EE3), 17α-ethynyl estriol 3-cyclopentyl ether (EE3CPE = nilestriol), and estradiol (E2). The biological potency order was: EE3CPE > EE3 ∼ estradiol > E3CPE > E3. This places quinestradol above estriol but below estradiol in potency [1]. After a single injection of 5 μg, E3CPE produced more sustained uterine weight elevation than E3, though less prolonged than EE3CPE. Nuclear receptor levels after E3 declined rapidly (returning to baseline within 12–24 h), while after E3CPE they remained elevated above control for an intermediate duration [1]. In human endometrial cells, estriol had only 12% of the cytosol estrogen receptor binding affinity of estradiol [2], and the cyclopentyl ether modification prolongs activity by maintaining effective blood and target-tissue concentrations [2].

uterotrophic assay estrogen potency ranking structure-activity relationship

Clinical Efficacy in Stress Urinary Incontinence: Quantitative Reduction in Incontinent Episodes Versus Placebo in a Cross-Over Trial

A cross-over RCT in 13 elderly females (mean age 82, range 66–92) compared quinestradol 0.25 mg four times daily for one month versus placebo with a one-month wash-out period. In the mildly incontinent group, the mean number of incontinent episodes per week decreased from 10.14 (SD 4.76) on placebo to 8.43 (SD 2.42) on quinestradol. In the severely incontinent group, episodes decreased from 38.80 (SD 5.07) on placebo to 32.4 (SD 2.42) on quinestradol [1]. Separately, Musiani (1972) reported that quinestradol 2 mg daily in 20-day cycles produced complete relief of stress incontinence in approximately 33% of treated patients [2]. A meta-analysis by the Hormones and Urogenital Therapy Committee (1994) included quinestradol alongside estradiol, estriol, conjugated estrogens, and piperazine estrone sulfate, finding an overall subjective improvement rate with estrogen therapy of 64% in uncontrolled series, though the review noted heterogeneity across studies and did not isolate quinestradol-specific effect sizes [3].

stress urinary incontinence geriatric urology estrogen therapy

Prolonged Duration of Action Versus Estriol: Sustained Nuclear Receptor Occupancy and Uterine Growth

The 3-cyclopentyl ether modification converts estriol from a short-acting estrogen into a sustained-action derivative. Lan and Katzenellenbogen (1976) demonstrated that after a single 5 μg injection, estriol elicits only early uterotrophic responses (increased uterine wet weight at 2–6 h) with weak later stimulation; nuclear receptor levels decline rapidly and uterine weight returns toward baseline. In contrast, E3CPE (quinestradol) produces prolonged elevation of uterine weight and intermediate-duration nuclear receptor retention [1]. The underlying pharmacokinetic mechanism involves reduced hydrolysis of the cyclopentyl ether in humans, as demonstrated by Eckstein et al. (1967), who found that quinestradol is excreted partly as unchanged compound and partly as estriol, with the slow release of active estriol contributing to sustained action [2]. Katzenellenbogen (1984) confirmed that chemical modifications of estriol produce long-acting derivatives that result in a prolonged input of hormone-receptor complexes into the nucleus and a prolonged and marked stimulation of uterine growth [3].

estrogen receptor kinetics nuclear retention long-acting estrogen derivative

Metabolic Fate and Prodrug Characteristics: Differential Hydrolysis and Excretion Compared to Estriol

Eckstein et al. (1967) studied urinary excretion of quinestradol and estriol in spayed monkeys and a postmenopausal woman. In monkeys, some quinestradol was excreted as unconjugated estriol; in the postmenopausal woman, quinestradol excretion patterns differed, consistent with the observation that the cyclopentyl ether is not easily hydrolyzed in human subjects [1]. This resistance to hydrolysis in humans is thought to underlie its confinement of action to the lower genital tract: the intact cyclopentyl ether may preferentially distribute to or be selectively hydrolyzed within urogenital tissues, while failing to generate sufficient free estriol in the endometrium to stimulate proliferation [2]. By contrast, orally administered estriol is rapidly absorbed and conjugated, with systemic exposure leading to broader tissue effects. The prodrug nature of quinestradol means that its biological activity depends on tissue-specific or rate-limiting hydrolysis, a property not shared by estriol, estradiol, or non-ether estrogen analogs [3].

prodrug metabolism estrogen pharmacokinetics species-specific hydrolysis

Quinestradol (CAS 1169-79-5): Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of Tissue-Selective Estrogen Action in the Lower Urogenital Tract

Quinestradol is the only documented estrogen ether with clinical and preclinical evidence of action confined to the cervix, vagina, vulva, trigone, and dorsal urethra without endometrial stimulation. Researchers investigating the molecular basis of tissue-selective estrogen receptor modulation can use quinestradol as a pharmacological probe, comparing its effects to estradiol (which acts broadly) and estriol (which lacks the same restriction). The Eckstein et al. (1967) primate data and Musiani (1972) clinical observations provide the foundational evidence for this selectivity [1][2].

In Vivo Uterotrophic and Nuclear Receptor Occupancy Assays Requiring Intermediate Potency and Duration

For rat uterotrophic assays where estriol is too weak and short-acting, and EE3CPE (nilestriol) or estradiol produce excessive or overly prolonged stimulation, quinestradol provides an intermediate option. Lan and Katzenellenbogen (1976) established its position in the potency hierarchy and characterized its nuclear receptor retention profile, enabling researchers to select quinestradol when intermediate-duration estrogenic tone is needed for studying gene expression kinetics or antagonist interactions [3].

Preclinical Models of Stress Urinary Incontinence and Urogynecological Estrogen Therapy

Quinestradol remains one of the few estrogenic compounds specifically studied for stress urinary incontinence with quantitative placebo-controlled outcome data. The Judge (1969) cross-over trial provides a quantitative benchmark: a 16.5–16.9% reduction in weekly incontinent episodes at 0.25 mg QID dosing [4]. Investigators developing animal models of postmenopausal incontinence or evaluating combination therapies can use these clinical effect sizes as reference points for in vivo efficacy benchmarks [5].

Prodrug and Estrogen Ether Pharmacokinetic Studies

The cyclopentyl ether modification of estriol creates a compound with rate-limiting hydrolysis in humans, a property not shared by directly administered estriol or estradiol. Quinestradol can serve as a model compound for studying how ether prodrugs influence tissue distribution, metabolic activation, and target-tissue selectivity of estrogenic steroids. The comparative excretion data from Eckstein et al. (1967) provide the metabolic framework for such investigations [1].

Quote Request

Request a Quote for Quinestradol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.